molecular formula C10H19FN2O2 B1148211 tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate CAS No. 1052713-48-0

tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate

Cat. No.: B1148211
CAS No.: 1052713-48-0
M. Wt: 218.272
InChI Key: PHKRFWRGEVHCAT-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate: is a chemical compound with the molecular formula C₁₀H₁₉FN₂O₂ and a molecular weight of 218.27 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with 4-fluoropiperidine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-Butyl (trans-3-fluoropiperidin-4-yl)carbamate
  • tert-Butyl N-[trans-4-fluoropiperidin-3-yl]carbamate

Comparison: tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with molecular targets .

Biological Activity

tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate (CAS No. 1052713-48-0) is a carbamate derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a fluorinated piperidine structure, which may influence its interaction with biological targets, making it a candidate for various therapeutic applications.

  • Molecular Formula : C10_{10}H19_{19}FN2_2O2_2
  • Molecular Weight : 218.27 g/mol
  • Purity : Typically around 97% .

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The carbamate moiety can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of enzyme inhibitors used in drug development .
  • Receptor Interaction : The compound may interact with specific receptors, influencing signaling pathways associated with various physiological processes .

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Studies have shown that compounds with similar structures can inhibit tumor cell proliferation by interfering with cell cycle regulation. This suggests that this compound may have potential as an anticancer agent .

Neuroprotective Effects

The piperidine ring structure is known to confer neuroprotective properties in certain contexts. Compounds derived from piperidine are often explored for their ability to modulate neurotransmitter systems and protect against neurodegeneration .

Enzyme Modulation

This compound has been investigated for its role as a modulator of enzymatic activity, particularly in the context of metabolic pathways relevant to drug metabolism and detoxification processes .

Case Studies and Research Findings

  • Cell Proliferation Assays : In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, suggesting its potential as an anticancer therapeutic.
  • Mechanistic Studies : Research involving enzyme kinetics showed that this compound effectively inhibits specific enzymes involved in cancer metabolism, further supporting its role as an anticancer agent .
  • Neuroprotective Studies : Preclinical studies indicated that similar piperidine derivatives could protect neuronal cells from oxidative stress, hinting at the neuroprotective potential of this compound .

Comparative Analysis with Related Compounds

A comparison of this compound with other carbamate derivatives reveals notable differences in biological activity and mechanism:

Compound NameBiological ActivityMechanism
This compoundAntitumor, NeuroprotectiveEnzyme Inhibition
tert-butyl N-(methyl)carbamateModerate AntitumorNon-specific Enzyme Inhibition
tert-butyl N-(methoxypyrrolidin)carbamateAntimicrobialReceptor Modulation

Properties

IUPAC Name

tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKRFWRGEVHCAT-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNCC[C@@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301183264
Record name 1,1-Dimethylethyl N-[(3S,4S)-4-fluoro-3-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301183264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052713-48-0
Record name 1,1-Dimethylethyl N-[(3S,4S)-4-fluoro-3-piperidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1052713-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(3S,4S)-4-fluoro-3-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301183264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.